4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine
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Overview
Description
4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse pharmacological activities, including neuroprotective and anti-neuroinflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring is typically synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrrolidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles, such as amines or alkyl halides, can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory effects.
Medicine: Investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells. This is achieved through its binding to active residues of proteins such as ATF4 and NF-kB, leading to the modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Triazole derivatives: Compounds with triazole rings, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines.
Pyrimidine derivatives: Compounds with pyrimidine rings, such as 2-(pyridin-2-yl)pyrimidine
Uniqueness
The uniqueness of 4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine lies in its hybrid structure, combining multiple pharmacophores into a single molecule. This allows it to exhibit a broad range of biological activities and makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C19H22F3N9 |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
6-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C19H22F3N9/c1-13-12-16(24-18(23-13)30-6-2-3-7-30)29-10-8-28(9-11-29)15-5-4-14-25-26-17(19(20,21)22)31(14)27-15/h4-5,12H,2-3,6-11H2,1H3 |
InChI Key |
QALAYTIBCDUMID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Origin of Product |
United States |
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